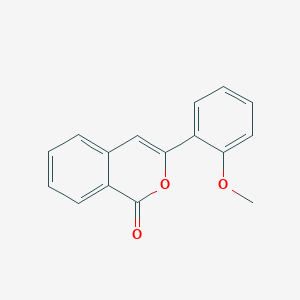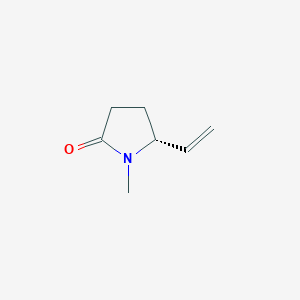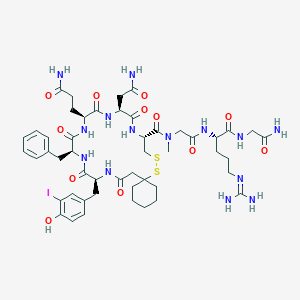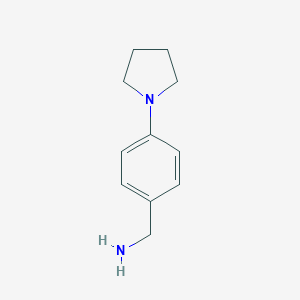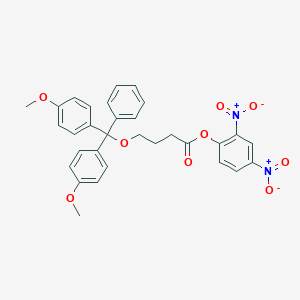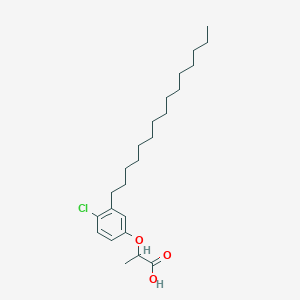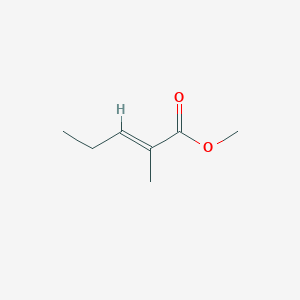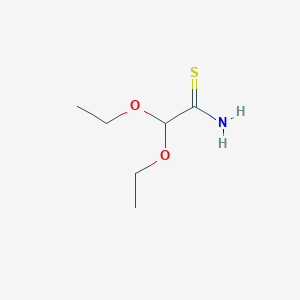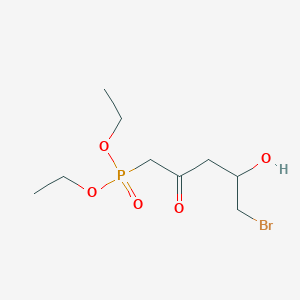
5-Bromo-1-diethoxyphosphinyl-4-hydroxypentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-diethoxyphosphinyl-4-hydroxypentan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDPHP and is classified as an organophosphorus compound.
Mecanismo De Acción
The mechanism of action of BDPHP involves the inhibition of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to the accumulation of acetylcholine in the synapses, leading to overstimulation of the nervous system and eventually paralysis of the pests.
Efectos Bioquímicos Y Fisiológicos
BDPHP has been shown to have minimal toxicity to mammals, and its effects on the environment are also relatively low. However, prolonged exposure to BDPHP can lead to adverse effects on the nervous system, and it is essential to handle this compound with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of BDPHP is its ease of synthesis, which makes it an ideal compound for laboratory experiments. However, its toxicity to the nervous system can limit its use, and researchers must take appropriate precautions while handling this compound.
Direcciones Futuras
The potential applications of BDPHP are vast, and there are several areas of research that can be explored further. Some of the future directions for research on BDPHP include:
1. Developing new formulations of BDPHP for enhanced pest control.
2. Studying the effects of BDPHP on non-target organisms.
3. Investigating the potential use of BDPHP in medical applications.
4. Developing new methods for the synthesis of BDPHP.
5. Studying the environmental impact of BDPHP and developing ways to mitigate its effects.
Conclusion:
In conclusion, BDPHP is a chemical compound with significant potential in various fields. Its ease of synthesis and potential applications in pest control make it an ideal compound for research. However, its toxicity to the nervous system requires careful handling, and researchers must take appropriate precautions while working with this compound. Further research on BDPHP can lead to the development of new and innovative applications, and it is essential to explore its potential fully.
Métodos De Síntesis
The synthesis of BDPHP involves the reaction of 4-hydroxy-2-pentanone with diethylphosphite and bromine. The reaction takes place under specific conditions and yields BDPHP as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
BDPHP has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a pesticide. BDPHP has shown promising results in controlling pests, and its use can significantly reduce the use of harmful chemicals in agriculture.
Propiedades
Número CAS |
113848-03-6 |
|---|---|
Nombre del producto |
5-Bromo-1-diethoxyphosphinyl-4-hydroxypentan-2-one |
Fórmula molecular |
C9H18BrO5P |
Peso molecular |
317.11 g/mol |
Nombre IUPAC |
5-bromo-1-diethoxyphosphoryl-4-hydroxypentan-2-one |
InChI |
InChI=1S/C9H18BrO5P/c1-3-14-16(13,15-4-2)7-9(12)5-8(11)6-10/h8,11H,3-7H2,1-2H3 |
Clave InChI |
ZLBKIXSDTIHKAT-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC(=O)CC(CBr)O)OCC |
SMILES canónico |
CCOP(=O)(CC(=O)CC(CBr)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)

